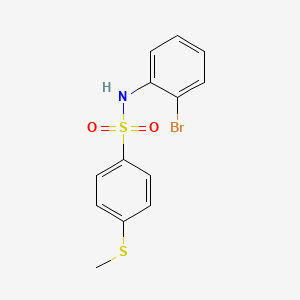
(2E)-N-(diphenylmethyl)-3-(4-methylphenyl)prop-2-enamide
Vue d'ensemble
Description
(2E)-N-(diphenylmethyl)-3-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It features a diphenylmethyl group and a 4-methylphenyl group attached to a prop-2-enamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(diphenylmethyl)-3-(4-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: Benzylamine, 4-methylbenzaldehyde, and acryloyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, continuous flow systems, and optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the double bond.
Reduction: Reduction reactions can target the amide group or the double bond.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alkanes.
Substitution: Products depend on the specific substituents introduced.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Investigated for its potential therapeutic properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (2E)-N-(diphenylmethyl)-3-(4-methylphenyl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-N-(diphenylmethyl)-3-phenylprop-2-enamide
- (2E)-N-(diphenylmethyl)-3-(4-chlorophenyl)prop-2-enamide
Uniqueness
- Structural Features : The presence of the 4-methylphenyl group distinguishes it from other similar compounds.
- Reactivity : Unique reactivity patterns due to the specific substituents.
Propriétés
IUPAC Name |
(E)-N-benzhydryl-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-18-12-14-19(15-13-18)16-17-22(25)24-23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-17,23H,1H3,(H,24,25)/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHRMOUHDQHBLL-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]benzoyl}amino)benzoate](/img/structure/B3522287.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3522291.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3522298.png)
amino]-N-methylbenzamide](/img/structure/B3522301.png)
![2-bromo-1-[(4-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B3522308.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3522313.png)
![isopropyl 4-(2,5-dimethylphenyl)-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3522322.png)
![N-cyclopentyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3522339.png)

![3-METHYL-2-PHENYL-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE](/img/structure/B3522353.png)
![N-(4-iodophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3522373.png)

![3-(4-methylphenyl)-N-({1-[3-(4-methylphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B3522392.png)
